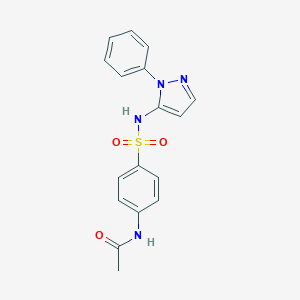

N4-Acetylsulfaphenazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-13(22)19-14-7-9-16(10-8-14)25(23,24)20-17-11-12-18-21(17)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFOMYYDCTXBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234703 | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855-91-4 | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research on Synthesis and Chemical Modifications

Advanced Methodologies for the N4-Acetylation of Sulfonamide Scaffolds

The introduction of an acetyl group at the N4-position of the sulfaphenazole (B1682705) scaffold is a critical transformation that significantly alters the compound's properties. Research in this area focuses on optimizing the reaction conditions and understanding the underlying chemical principles to achieve high efficiency and purity.

Elucidation of Nucleophilic Acyl Substitution Mechanisms in Acetylation Reactions

The N4-acetylation of sulfaphenazole proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the nitrogen atom of the sulfonamide's aniline group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a leaving group, resulting in the formation of the N-acetylated product. The reaction is a classic example of an addition-elimination process.

Comparative Analysis of Acetylating Agents (e.g., Acetic Anhydride, Acetyl Chloride) and Their Reaction Efficiencies

The choice of acetylating agent is crucial for the successful and efficient synthesis of N4-Acetylsulfaphenazole. The two most commonly employed reagents are acetic anhydride and acetyl chloride.

Acetyl Chloride: This is a highly reactive acetylating agent due to the excellent leaving group ability of the chloride ion. pediaa.comsciencemadness.org Its high reactivity can lead to rapid and complete acetylation, often at lower temperatures. sciencemadness.org However, its vigorous reactivity can also lead to the formation of byproducts. doubtnut.com A significant drawback is the liberation of hydrogen chloride (HCl) gas during the reaction, which is corrosive and can lead to unwanted side reactions. pediaa.comdoubtnut.com

Acetic Anhydride: While less reactive than acetyl chloride, acetic anhydride is often the preferred reagent for laboratory and industrial synthesis. sciencemadness.orglibretexts.org Its advantages include being easier to handle, less volatile, and producing acetic acid as a byproduct, which is less corrosive and reactive than HCl. doubtnut.com The reaction with acetic anhydride may require heating or the use of a catalyst to proceed at a practical rate. nih.gov

The efficiency of these agents can be influenced by various factors, including the solvent, temperature, and the presence of catalysts. For instance, the N-acylation of sulfonamides with acetic anhydride can be effectively catalyzed by sulfuric acid or various Lewis acids. nih.gov

| Acetylating Agent | Reactivity | Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|

| Acetyl Chloride | High | Hydrogen Chloride (HCl) | High reactivity, often faster reactions | Corrosive byproduct, potential for side reactions, moisture sensitive pediaa.comdoubtnut.com |

| Acetic Anhydride | Moderate | Acetic Acid (CH₃COOH) | Easier to handle, less corrosive byproduct, often gives purer products sciencemadness.orgdoubtnut.com | Less reactive, may require catalyst or heat nih.gov |

Design and Targeted Synthesis of this compound Analogs and Prodrugs

The chemical structure of this compound can be modified to create analogs with potentially improved therapeutic profiles. Furthermore, prodrug strategies are being explored to enhance its delivery and efficacy.

The design of N4-acetylsulfonamide analogs often involves the synthesis of derivatives with different acyl groups or modifications to the sulfaphenazole core. nih.gov These structural modifications aim to alter properties such as solubility, plasma protein binding, and metabolic stability. For instance, the synthesis of N-acylsulfonamide analogs can be efficiently achieved through "sulfo-click" reactions, which involve the reaction of thioacids with sulfonyl azides. nih.gov

Prodrugs are inactive or less active precursors that are converted to the active drug in the body. For sulfonamides, prodrug strategies often involve modification of the sulfonamide nitrogen to improve properties like aqueous solubility. nih.gov One approach is the N-acylation of the sulfonamide with moieties containing solubilizing groups such as amino, carboxyl, or hydroxyl groups. nih.gov Another strategy involves the use of a self-immolative linker, such as a para-aminobenzyl group, attached to the sulfonamide nitrogen, which can be designed for a two-stage release mechanism. nih.govacs.org

Development of Chemoenzymatic and Stereoselective Synthetic Pathways

Modern synthetic chemistry is increasingly turning to biocatalysis to achieve highly selective and environmentally friendly transformations.

Stereoselective synthesis is crucial when dealing with chiral molecules. Although this compound itself is not chiral, the development of its analogs could introduce chiral centers. In such cases, stereoselective synthetic methods would be necessary to produce the desired stereoisomer, as different stereoisomers can have vastly different biological activities. Research into the stereoselective synthesis of related compounds, such as N-β-glycosyl sulfonamides, demonstrates the feasibility of controlling stereochemistry in sulfonamide derivatives.

Computational Chemistry and Molecular Modeling in Derivative Design and Synthesis Planning

Computational tools have become indispensable in modern drug design and development. In the context of this compound, computational chemistry and molecular modeling play a significant role in the rational design of new derivatives and in planning their synthesis.

Molecular Docking: This technique is used to predict the binding orientation of a molecule to a target protein. For sulfonamide derivatives, docking studies can help in understanding how modifications to the N4-acetyl group or other parts of the molecule might affect its interaction with its biological target, such as dihydropteroate (B1496061) synthase (DHPS) or dihydrofolate reductase (DHFR). researchgate.net

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and properties of molecules. This can provide insights into the reactivity of the sulfonamide nitrogen and the carbonyl carbon of the acetylating agent, helping to rationalize the observed reaction outcomes and to predict the feasibility of new synthetic routes.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogs. This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, thus saving time and resources in the drug discovery process.

These computational approaches enable a more targeted and efficient design of this compound derivatives with desired properties, accelerating the pace of research and development. nih.gov

Mechanistic Investigations and Pharmacodynamics

Molecular Mechanisms of Antimicrobial Action

The molecular mechanism of antimicrobial action is a property of the parent sulfonamide drug, sulfaphenazole (B1682705), not its N4-acetylated metabolite. As stated previously, N4-Acetylsulfaphenazole is considered an inactive metabolite in terms of antibacterial efficacy. basicmedicalkey.com

The antimicrobial action of sulfaphenazole is based on the principle of competitive antagonism. lumenlearning.com

Target Enzyme: The primary target is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov

Competitive Inhibition: Sulfaphenazole mimics the structure of PABA, a natural substrate for DHPS. basicmedicalkey.com It competes with PABA for the active site of the enzyme.

Inhibition of Folic Acid Synthesis: By blocking DHPS, sulfaphenazole prevents the synthesis of dihydrofolic acid, a crucial intermediate in the folic acid pathway. lumenlearning.com

Disruption of Essential Processes: Folic acid is a precursor for tetrahydrofolate, a coenzyme necessary for the synthesis of purines, pyrimidines, and certain amino acids. nih.gov Without these building blocks, the bacteria cannot synthesize DNA, RNA, or proteins, leading to the cessation of cell growth and division. nih.govnih.gov

Therefore, the molecular mechanism of action for the sulfonamide class is the specific and competitive inhibition of a key enzyme in a metabolic pathway that is vital for the microorganism but absent in the host. basicmedicalkey.com The acetylation at the N4 position in this compound abrogates this mechanism. basicmedicalkey.com

Evaluation of Efficacy Against Bacterial Pathogens and Associated Resistance Mechanisms

As a member of the sulfonamide family, this compound's antibacterial activity is attributed to its ability to interfere with the folic acid synthesis pathway in bacteria. nih.govnih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). rupahealth.comwikipedia.org This enzyme is crucial for the conversion of PABA to dihydropteroate, a precursor of folic acid. wikipedia.org By inhibiting DHPS, this compound disrupts the synthesis of essential nucleic acids and proteins, leading to a bacteriostatic effect. wikipedia.org

The antibacterial spectrum of sulfonamides generally includes a wide range of gram-positive and some gram-negative bacteria. nih.gov However, specific data on the efficacy of this compound against particular bacterial strains are not extensively documented in publicly available literature.

Bacterial resistance to sulfonamides is a well-established phenomenon and significantly limits their clinical use. rupahealth.comnih.gov The primary mechanisms of resistance involve:

Mutations in the folP Gene: The gene encoding for DHPS, folP, can undergo mutations that alter the enzyme's structure. rupahealth.com These alterations reduce the binding affinity of sulfonamides to the enzyme without significantly affecting the binding of the natural substrate, PABA. nih.gov

Acquisition of sul Genes: Bacteria can acquire resistance genes, such as sul1, sul2, and sul3, through horizontal gene transfer. rupahealth.comnih.gov These genes encode for alternative, drug-resistant forms of DHPS that are not effectively inhibited by sulfonamides. nih.govspringernature.com

| Mechanism of Action and Resistance | Description |

| Primary Target | Dihydropteroate Synthase (DHPS) proteopedia.org |

| Mechanism of Action | Competitive inhibition of DHPS, blocking folic acid synthesis rupahealth.comwikipedia.org |

| Bacterial Resistance Mechanisms | Mutations in the DHPS gene (folP) rupahealth.com |

| Acquisition of alternative drug-resistant DHPS genes (sul genes) rupahealth.comnih.gov |

Studies on Anti-parasitic Activity and Cellular Targets

The inhibitory action of sulfonamides on folic acid synthesis also extends to certain parasitic protozoa that synthesize their own folate, such as Plasmodium species (the causative agents of malaria) and Toxoplasma gondii. drugbank.comnih.gov By depriving these parasites of essential folic acid, sulfonamides can hinder their growth and replication. drugbank.com

While the parent compound, sulfaphenazole, is known for its antibacterial properties, specific studies evaluating the anti-parasitic activity of this compound are scarce in the available scientific literature. However, based on the established mechanism of action of sulfonamides, it can be inferred that this compound may exhibit activity against parasites dependent on de novo folic acid synthesis. drugbank.com The primary cellular target in such parasites would be the parasitic dihydropteroate synthase enzyme. drugbank.comnih.gov

Receptor-Ligand Dynamics and Structure-Activity Relationship (SAR) Elucidation

The interaction between this compound and its target enzyme, DHPS, is a key aspect of its pharmacodynamics. As a competitive inhibitor, it binds to the active site of DHPS, preventing the binding of PABA. rupahealth.comwikipedia.org The effectiveness of this inhibition is influenced by the structural characteristics of the sulfonamide molecule.

The structure-activity relationship (SAR) of sulfonamides has been extensively studied. Key structural features that influence antibacterial activity include:

The N4-amino group: This group is crucial for activity, as it mimics the structure of PABA. youtube.com

The aromatic ring: The benzene (B151609) ring is an essential component. slideshare.net

The sulfonamide group: The -SO2NH- linker is critical for binding to the enzyme. youtube.com

Substituents on the N1-nitrogen: Modifications at this position can significantly impact the compound's potency, pharmacokinetic properties, and solubility. youtube.com The presence of a heterocyclic ring at the N1 position, as seen in many potent sulfonamides, can enhance activity. youtube.com

In this compound, the acetylation at the N4-position would render it inactive as a direct antibacterial agent. It is considered an intermediate in the synthesis of sulfaphenazole. ontosight.ai However, in vivo, this acetyl group may be removed through metabolic processes, releasing the active sulfaphenazole.

Cellular and Subcellular Pharmacodynamic Effects

The primary cellular effect of this compound, following its potential conversion to sulfaphenazole, is the depletion of the intracellular pool of folic acid in susceptible microorganisms. nih.gov This has several downstream consequences:

Inhibition of Nucleic Acid Synthesis: Folic acid is essential for the synthesis of purines and thymidine, which are fundamental components of DNA and RNA. wikipedia.org

Inhibition of Protein Synthesis: Folic acid is also involved in the synthesis of certain amino acids, such as methionine. nih.gov

At a subcellular level, the primary site of action is the cytoplasm, where the enzymes of the folate synthesis pathway, including DHPS, are located. researchgate.net By inhibiting this pathway, this compound indirectly affects processes occurring in the nucleus (DNA replication and transcription) and ribosomes (protein synthesis).

Pharmacokinetic Studies and Metabolic Profiling

Research on Absorption and Distribution Dynamics in Biological Systems

Following the oral administration of sulfaphenazole (B1682705), N4-Acetylsulfaphenazole is formed through metabolic processes. Direct studies on the absorption of this compound are limited as it is not typically administered as a drug itself. However, its distribution is influenced by its physicochemical properties. Research indicates that this compound exhibits high protein binding, which can affect its distribution into various tissues. researchgate.netnih.gov The volume of distribution of its parent drug, sulfaphenazole, has been determined, which indirectly provides context for the distribution of its metabolites. nih.gov

Detailed Analysis of Biotransformation Pathways of this compound

The biotransformation of sulfaphenazole is a multi-step process, with the formation of this compound being a key pathway. This metabolite can then undergo further metabolic changes.

N-acetylation is a crucial phase II biotransformation reaction for many drugs containing a primary aromatic amine or a hydrazine (B178648) group, including sulfonamides. karger.comjove.com This reaction is catalyzed by the non-microsomal enzyme N-acetyltransferase (NAT), using acetyl coenzyme A as the acetyl group donor. karger.comjove.com The acetylation of sulfonamides at the N4-position can either lead to detoxification or, in some cases, the formation of metabolites with altered pharmacological or toxicological properties. karger.comjove.com The extent of acetylation varies significantly among different sulfonamides, influenced by the chemical structure of the N1-substituent. karger.com For instance, while some sulfonamides undergo minimal acetylation, others, like sulfadimidine, are almost entirely acetylated. karger.com

In addition to N-acetylation, sulfaphenazole and its metabolites can undergo further conjugation reactions, most notably glucuronidation. Studies have identified sulfaphenazole-N2-glucuronide as a significant metabolite found in urine. nih.gov In fact, after an oral dose of sulfaphenazole, a substantial portion is excreted as the N2-glucuronide. researchgate.netnih.gov This suggests that N-glucuronidation is a major metabolic pathway for the parent drug, alongside N4-acetylation. The formation of these polar glucuronide conjugates enhances the water solubility of the compounds, facilitating their renal excretion.

The rate of N-acetylation of sulfonamides is subject to genetic polymorphism, leading to distinct "fast" and "slow" acetylator phenotypes within the population. acpjournals.orgnih.govingentaconnect.com This variation is due to genetic differences in the N-acetyltransferase (NAT2) enzyme. ingentaconnect.com The acetylator phenotype can significantly impact the metabolic rate and clearance of sulfonamides. Slow acetylators metabolize these drugs at a slower rate, which can lead to higher plasma concentrations of the parent drug and a different metabolite profile compared to fast acetylators. acpjournals.orgnih.gov For example, in one study, the amount of sulfaphenazole excreted as the N2-glucuronide was considerably different between a slow and a fast acetylator, highlighting the influence of acetylator status on competing metabolic pathways. researchgate.netnih.gov This genetic variability is a critical factor in understanding inter-individual differences in drug response and susceptibility to adverse reactions. nih.govingentaconnect.com

Excretion Dynamics and Quantitative Recovery of this compound and its Metabolites in Biological Matrices

The primary route of excretion for sulfaphenazole and its metabolites is through the kidneys into the urine. karger.comnih.gov Quantitative analysis of urine has shown that very little sulfaphenazole is excreted unchanged. researchgate.netnih.gov Instead, the majority is eliminated as metabolites. Studies have quantified the urinary excretion of this compound and its other major metabolite, sulfaphenazole-N2-glucuronide.

In one study, after an oral dose of sulfaphenazole, less than 1% was excreted as this compound, while a significantly larger percentage was excreted as the N2-glucuronide. researchgate.netnih.gov The relative amounts of these metabolites can be influenced by the individual's acetylator phenotype. nih.gov For instance, a fast acetylator excreted a much higher percentage of the dose as the N2-glucuronide compared to a slow acetylator. researchgate.netnih.gov The renal clearance of N4-acetylated metabolites of other sulfonamides has been shown to be considerably higher than that of the parent drug. researchgate.netnih.gov

| Metabolite | Percentage of Oral Dose Excreted in Urine (Slow Acetylator) | Percentage of Oral Dose Excreted in Urine (Fast Acetylator) |

| Unchanged Sulfaphenazole | 0% | 0% |

| This compound | < 1% | < 1% |

| Sulfaphenazole-N2-glucuronide | 49.4% | 84.8% |

Data derived from a study involving a single slow and a single fast acetylator after a 439 mg oral dose of sulfaphenazole. nih.gov

Elucidation of Protein Binding Characteristics and Their Pharmacokinetic Implications

Protein binding is a key pharmacokinetic parameter that influences the distribution, clearance, and pharmacological activity of a drug and its metabolites. This compound has been shown to have a high degree of protein binding, estimated at 98%. researchgate.netnih.gov This is even higher than the protein binding of its parent compound, sulfaphenazole, which is approximately 92%. researchgate.netnih.gov In contrast, the formation of N1-glucuronide conjugates of other sulfonamides has been shown to significantly reduce protein binding. researchgate.netnih.gov

The high protein binding of this compound means that a smaller fraction of the metabolite is free in the plasma to distribute into tissues or be eliminated by glomerular filtration. This can prolong its half-life in the body and may have implications for its potential to interact with other drugs that bind to the same plasma proteins.

| Compound | Protein Binding (%) |

| Sulfaphenazole | 92% |

| This compound | 98% |

| Sulfamonomethoxine N1-glucuronide | 11% (relative to parent drug) |

Protein binding data for sulfaphenazole and this compound from studies on sulfamonomethoxine. nih.gov

Development and Validation of In Vitro and In Vivo Pharmacokinetic Models

Applications of Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) models are mathematical representations of the body's physiological and biochemical processes that determine the absorption, distribution, metabolism, and excretion (ADME) of a chemical. epa.gov These models have become increasingly valuable in drug development and academic research for predicting drug-drug interactions, understanding drug disposition in various populations, and assessing the impact of disease states on pharmacokinetics. nih.gov PBPK models integrate drug-specific data with physiological parameters to simulate the concentration of a drug in different organs and tissues over time. epa.govallucent.com The complexity of these models can range from simple to highly intricate, depending on the research question and the available data. epa.gov

Despite the broad applications of PBPK modeling in pharmacology, a review of the current scientific literature reveals a lack of specific PBPK models developed for this compound. While PBPK models exist for other sulfonamides, such as sulfamethazine (B1682506), to predict tissue residues in animals, no such application has been documented for this compound. nih.gov The development of a PBPK model for this compound would require extensive in vitro and in vivo data on its physicochemical properties and metabolic pathways.

Comparative Pharmacokinetic Analyses with Parent Compounds and Other N4-Acetylated Sulfonamide Derivatives

The pharmacokinetic profile of this compound is intrinsically linked to its parent compound, sulfaphenazole. The N4-acetylation is a significant metabolic pathway for many sulfonamides, and the resulting acetylated metabolites can exhibit different pharmacokinetic properties compared to the original drug.

In humans, after the administration of sulfaphenazole, a very small fraction is excreted as this compound. One study reported that following an oral dose of 439 mg of sulfaphenazole, less than 1% of the dose was excreted in the urine as this compound. nih.gov This is in stark contrast to the major metabolite, sulfaphenazole-N2-glucuronide, which accounted for 49.4% of the dose in a slow acetylator and 84.8% in a fast acetylator. nih.gov The parent drug, sulfaphenazole, was not detected unchanged in the urine. nih.gov

Comparative studies with other N4-acetylated sulfonamide derivatives also provide valuable insights. For instance, a study on sulfadiazine (B1682646) and its metabolite, N4-acetyl sulfadiazine, in grass carp (B13450389) demonstrated that the pharmacokinetic parameters of the parent drug and its acetylated form are distinct and can be influenced by external factors like water temperature. mdpi.comnih.gov While not directly involving sulfaphenazole, this research highlights the common metabolic pathway of N4-acetylation among sulfonamides and the differing pharmacokinetic behaviors of the parent compounds and their acetylated derivatives. mdpi.com

The table below presents a comparative overview of the urinary excretion of sulfaphenazole and its primary metabolites in humans.

| Compound | Percentage of Oral Dose Excreted in Urine |

| Sulfaphenazole | 0% |

| This compound | < 1% |

| Sulfaphenazole-N2-glucuronide (slow acetylator) | 49.4% |

| Sulfaphenazole-N2-glucuronide (fast acetylator) | 84.8% |

| Data sourced from a study involving a 439 mg oral dose of sulfaphenazole. nih.gov |

Further research into the comparative pharmacokinetics of this compound and other N4-acetylated sulfonamides across different species would be beneficial for a more comprehensive understanding of its disposition.

Toxicological Assessments and Safety Research

Methodologies for Preclinical Toxicology Research

Preclinical toxicology research for metabolites like N4-Acetylsulfaphenazole employs a variety of methodologies to assess safety and identify potential hazards before clinical trials. These methods are designed to investigate the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxic effects on various organ systems. nih.gov

Key methodologies include:

In Vitro Assays : These are crucial for the initial screening of a compound's toxic potential. researchgate.net Cell-based assays using primary human hepatocytes or other cell lines help in evaluating cytotoxicity, genotoxicity, and metabolic stability. nih.govresearchgate.net These models allow for controlled exposure and can provide insights into cellular mechanisms of toxicity. nih.gov

In Vivo Animal Models : Animal studies, often conducted in rodents and non-rodents, are essential for understanding the systemic effects of a metabolite. nih.gov These studies help determine the pharmacokinetic profile and identify potential target organs for toxicity. nih.gov

Metabolomics : This technology is increasingly used to gain a comprehensive understanding of the metabolic changes induced by a compound. mdpi.com By analyzing the global metabolic profile in biological samples, metabolomics can identify disrupted pathways and potential biomarkers of toxicity. mdpi.comnih.gov

Computational Tools : In silico models are used to predict the toxicological properties of a compound based on its chemical structure. researchgate.net These tools can help in prioritizing compounds for further testing and in understanding structure-activity relationships. researchgate.net

A combination of these methodologies provides a comprehensive toxicological profile of a drug metabolite, aiding in the assessment of its safety. nih.gov

In Vitro Cytotoxicity and Genotoxicity Profiling

Information specifically on the in vitro cytotoxicity and genotoxicity of this compound is limited. However, the toxicological profile of sulfonamide metabolites, in general, has been a subject of investigation.

Cytotoxicity : In vitro cytotoxicity assays are fundamental in toxicology to determine a substance's toxicity to cells. scielo.org.coekb.eg For sulfonamides, reactive metabolites, rather than the parent drug or their stable acetylated metabolites, are often implicated in cellular toxicity. researchgate.netacpjournals.org For instance, the hydroxylamine (B1172632) and nitroso derivatives of sulfamethoxazole (B1682508), formed through oxidative metabolism, are known to induce cytotoxicity in immune cells. researchgate.net

Genotoxicity : Genotoxicity assays, such as the comet assay and micronucleus test, are used to assess the potential of a compound to damage DNA. nih.govresearchgate.netnih.gov While direct evidence for this compound is scarce, studies on other compounds show that these tests can identify genotoxic potential. nih.govresearchgate.net For example, some pesticides have been shown to induce DNA damage and activate DNA damage signaling pathways in HepG2 cells. nih.gov

Further research is needed to specifically characterize the in vitro cytotoxic and genotoxic potential of this compound.

Organ-Specific Toxicity Investigations in Animal Models

A key concern with some sulfonamide metabolites is their potential to precipitate in the renal tubules, leading to crystalluria and potential kidney damage. e-century.usceon.rs This is particularly relevant for acetylated metabolites, which can be less soluble than the parent compound. ceon.rs A case report has described urolithiasis composed of N4-acetyl-sulfamethoxazole in a patient undergoing long-term therapy, suggesting the kidney as a potential target organ for toxicity under specific conditions like dehydration and altered urinary pH. e-century.usnih.gov

Animal models are crucial for investigating such potential organ-specific toxicities. nih.gov Studies would typically involve administering the compound to animals and then examining various organs, such as the liver and kidneys, for any pathological changes. nih.gov

Environmental and Ecotoxicological Impact Studies of Sulfonamide Metabolites

The widespread use of sulfonamides has led to their presence in the environment, primarily through wastewater. nih.gov This has raised concerns about their potential impact on non-target organisms and ecosystems. nih.govresearchgate.net

Sulfonamides and their acetylated metabolites are frequently detected in wastewater treatment plant influents and effluents, as well as in receiving river waters. nih.gov While wastewater treatment processes can remove a portion of these compounds, a significant amount can still be released into the environment. researchgate.net The environmental risk of these compounds is often assessed by calculating hazard quotients (HQs) for different aquatic organisms. nih.govresearchgate.net Studies have shown that sulfamethoxazole can pose a risk to algae in effluents and river waters. nih.govresearchgate.net

Research on the Disruption of Metabolic Networks in Non-target Organisms (e.g., phytotoxicity in plants by N4-acetyl-sulfamethoxazole)

Research has demonstrated that sulfonamide metabolites can have toxic effects on non-target organisms, such as plants. A study on the interaction of sulfamethoxazole (SMX) and its main metabolite, N4-acetyl-sulfamethoxazole (NASMX), with rice plants revealed that both compounds are taken up by the roots and transported to other parts of the plant. researchgate.netnih.govpolyu.edu.hk

Key findings from this research include:

NASMX exhibited a higher accumulation capacity in both the roots and shoots of rice plants compared to the parent compound, SMX. nih.gov

Exposure to both SMX and NASMX was found to disrupt several metabolic pathways in rice, including the TCA cycle, amino acid metabolism, and phenylpropanoid biosynthesis. researchgate.netnih.govpolyu.edu.hk

Notably, NASMX was found to have a stronger impact on the metabolic networks of the rice plants. researchgate.netnih.govpolyu.edu.hk

The study also identified a novel finding that NASMX can be transformed back into SMX within the rice plant. nih.gov

These findings highlight the potential for sulfonamide metabolites to cause phytotoxicity and disrupt the metabolic processes of non-target plants, which has implications for food safety and ecosystem health. researchgate.netnih.govpolyu.edu.hk

Assessment of Metabolite-Induced Adverse Effects and their Molecular Basis

The adverse effects of sulfonamides are often not caused by the parent drug itself but by its reactive metabolites. researchgate.netceon.rsuwo.ca The molecular basis of these adverse effects is a complex interplay of metabolic pathways and immune responses. dovepress.com

The primary mechanism involves the bioactivation of the sulfonamide to a reactive hydroxylamine metabolite, a process primarily mediated by cytochrome P450 enzymes. researchgate.netdovepress.com This hydroxylamine metabolite can be further oxidized to a highly reactive nitroso derivative. researchgate.netdovepress.com These reactive metabolites can then:

Induce Cytotoxicity : They can cause direct damage to cells, leading to cell death. researchgate.net

Trigger Immune Responses : They can act as haptens, binding to proteins to form immunogenic complexes that can trigger hypersensitivity reactions. uwo.cadovepress.com

Genetic factors, such as an individual's acetylator phenotype, can influence the risk of developing adverse reactions. acpjournals.org Slow acetylators may have a higher proportion of the drug undergoing oxidative metabolism, leading to a greater production of reactive metabolites. acpjournals.org

Studies on Drug Interactions

Comprehensive Investigations of Metabolic Drug-Drug Interactions (DDIs)

Metabolic DDIs are a significant concern in clinical practice, arising when one drug alters the metabolism of another. This can lead to either an accumulation of a drug to toxic levels or a reduction in its concentration to sub-therapeutic levels. The primary mechanism for such interactions often involves the cytochrome P450 (CYP) family of enzymes.

While direct studies on N4-Acetylsulfaphenazole are limited, extensive research on its parent compound, sulfaphenazole (B1682705), provides critical insights into its potential for DDIs mediated by cytochrome P450 enzyme inhibition. Sulfaphenazole is well-established as a potent and selective inhibitor of CYP2C9, a key enzyme responsible for the metabolism of numerous clinically important drugs. drugbank.com Inhibition of CYP2C9 can lead to altered pharmacokinetics and potential drug-drug interactions. drugs.com

Beyond its recognized effect on CYP2C9, studies have revealed a broader inhibitory profile for sulfaphenazole. Surprisingly, it has been identified as a potent inhibitor of the 5'-hydroxylation of flucloxacillin (B1213737), a reaction catalyzed by CYP3A4 and CYP3A7. drugbank.com This suggests that sulfaphenazole's potential for DDIs may extend beyond drugs metabolized by CYP2C9. The inhibitory concentrations (IC50) of sulfaphenazole on various CYP-mediated reactions are detailed in the table below.

| Enzyme | Substrate Reaction | System | IC50 (μM) | Reference |

|---|---|---|---|---|

| CYP3A4 | Flucloxacillin 5'-hydroxylation | Recombinant CYP3A4 | 4.1 ± 0.4 | drugbank.com |

| CYP3A7 | Flucloxacillin 5'-hydroxylation | Recombinant CYP3A7 | 6.1 ± 0.5 | drugbank.com |

| CYP2C9 | Diclofenac 4'-hydroxylation | Human Liver Microsomes | 2.2 ± 1.1 | drugbank.com |

| Mixed | Flucloxacillin hydroxylation | Human Liver Microsomes | 13 ± 1.3 | drugbank.com |

The potent inhibition of CYP3A-catalyzed flucloxacillin metabolism by sulfaphenazole suggests that unanticipated drug-drug interactions could occur with co-administered drugs. drugbank.com It is important to note that while sulfaphenazole is a potent inhibitor of flucloxacillin hydroxylation by CYP3A4 and CYP3A7, no inhibition of CYP3A4-catalysed 6β-hydroxylation of testosterone (B1683101) was observed at similar concentrations. drugbank.com

Advanced Predictive Modeling of Drug-Drug Interactions

To better anticipate and manage DDIs, various predictive modeling techniques have been developed. These models utilize in vitro data to simulate the potential for interactions in vivo, providing a valuable tool in drug development and clinical pharmacology.

Two prominent approaches in predicting metabolic DDIs are the Mechanistic Static Model (MSM) and the Model-Dependent Model (MDM). The MSM is a simpler approach that uses single, constant inhibitor concentrations and in vitro inhibition constants to estimate the DDI potential. msdmanuals.com In contrast, the MDM, often utilizing physiologically based pharmacokinetic (PBPK) modeling, incorporates time-variable concentrations of both the substrate and inhibitor drugs in different organs, allowing for a more dynamic and potentially more accurate prediction. msdmanuals.com

Studies comparing these models have shown that both perform reasonably well in qualitatively identifying potential interactions. However, the MDM approach has demonstrated an improvement in the quantitative prediction of the magnitude of DDIs compared to the MSM. msdmanuals.com

| Metric | Mechanistic Static Model (MSM) | Model-Dependent Model (MDM) | Reference |

|---|---|---|---|

| Correctly Predicted DDIs (within 2-fold of actual value) | 67% | 75% | msdmanuals.com |

| Correctly Predicted DDIs (for interactions ≥ 2-fold) | 53% | 64% | msdmanuals.com |

| Tendency | Overprediction | Underprediction | msdmanuals.com |

The ability of MDM to simulate different dosing regimens and account for parallel metabolic pathways makes it a valuable tool for predicting the variability in DDI magnitude and pharmacokinetic parameters. msdmanuals.com

Pharmacodynamic Drug Interactions and Synergistic/Antagonistic Effects

A notable pharmacodynamic interaction of sulfonamides is their synergistic effect with other drugs that interfere with folic acid synthesis in microorganisms, such as pyrimethamine (B1678524) and trimethoprim. drugs.com This synergism is therapeutically advantageous in treating infections like toxoplasmosis. drugs.com Conversely, sulfonamides can potentiate the effects of certain drugs, which can lead to adverse outcomes. For instance, they can increase the concentrations and potentiate the effects of methotrexate (B535133) by displacing it from protein-binding sites or inhibiting its renal transport. drugs.com Similarly, sulfonamides can enhance the hypoglycemic effect of sulfonylureas. msdmanuals.com

Clinical Relevance and Risk Assessment of Identified Drug Interactions

The potential for this compound and its parent compound, sulfaphenazole, to cause clinically significant drug interactions stems from their strong inhibitory action on key metabolic enzymes, particularly CYP2C9 and potentially CYP3A4. The inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs that are substrates for these enzymes, thereby increasing the risk of concentration-dependent adverse effects.

Given that CYP2C9 metabolizes drugs with narrow therapeutic indices, such as warfarin (B611796) and phenytoin, its inhibition by sulfaphenazole is of high clinical concern. Likewise, the unexpected inhibition of CYP3A4-mediated metabolism of certain drugs could lead to unforeseen interactions. drugbank.com The co-administration of a potent CYP3A4 inhibitor like ketoconazole (B1673606) with the anticancer drug docetaxel (B913), a CYP3A4 substrate, resulted in a 49% decrease in docetaxel clearance, a change associated with a several-fold increase in the risk of febrile neutropenia. This highlights the potential clinical severity of interactions involving potent CYP inhibitors.

The pharmacodynamic interactions of sulfonamides also carry clinical relevance. The potentiation of methotrexate's effects can increase its toxicity, while the enhancement of sulfonylurea activity can lead to severe hypoglycemia. drugs.commsdmanuals.com Therefore, a thorough risk assessment for a patient receiving sulfaphenazole or a related compound should include a careful review of concomitant medications to avoid potentially harmful metabolic and pharmacodynamic interactions.

Exploration of Therapeutic Potential and Applications

Research on Antimicrobial Applications

The antimicrobial potential of N4-Acetylsulfaphenazole is directly linked to its nature as a metabolite of sulfaphenazole (B1682705), a drug known for its antibacterial properties. ontosight.ai However, the process of acetylation significantly alters its biological activity.

Spectrum of Activity Against Pathogenic Microorganisms

Research into the antimicrobial properties of sulfonamide metabolites has shown that N4-acetylation leads to a significant loss of antibacterial activity. A study published in The Veterinary Quarterly demonstrated that N4-acetyl sulphonamide metabolites, unlike their hydroxylated counterparts, possessed no antimicrobial activity against an Escherichia coli test strain. nih.gov This inactivation is because the antibacterial mechanism of sulfonamides relies on a free para-aminophenyl group, which mimics para-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis. tandfonline.com The acetylation of the N4-amino group blocks this crucial functional group, rendering the molecule unable to interfere with the bacterial enzyme. tandfonline.com Further research has quantified this loss of efficacy, indicating that N4-acetyl derivatives of sulfamethoxazole (B1682508) retain less than 10% of the parent compound's antibacterial effect. researchgate.net Therefore, this compound is considered to have little to no direct spectrum of activity against pathogenic microorganisms.

Potential in Specific Biological Niches (e.g., aquatic species)

There is a lack of significant scientific literature detailing the application or specific antimicrobial efficacy of this compound in distinct biological niches such as aquatic species. While the metabolism of its parent compound, sulfaphenazole, has been observed in species like turtles, these studies focus on pharmacokinetic differences rather than therapeutic applications of the metabolite itself.

Investigations in Anti-parasitic Therapies (e.g., as a component in antimalarial regimens)

While some sulfonamides are used in combination therapies against parasitic diseases like malaria, there is no substantive evidence from the reviewed scientific literature to suggest that this compound is being investigated as a component in antimalarial regimens. nih.gov The acetylation at the N4 position, which drastically reduces antibacterial activity, is also expected to diminish any potential anti-parasitic effects that rely on the same mechanism of action.

Applications in Drug Development and Pharmacokinetic Research Methodologies

The primary scientific value of this compound lies in its utility as a tool in pharmaceutical research, particularly in understanding how drugs are processed by the body.

Utility as a Model Compound for Studying Sulfonamide Reactivity and Biological Activity of Acetylated Sulfonamides

This compound serves as an important model compound for studying the metabolic fate of sulfonamide drugs. The acetylation of the N4-amino group is a major metabolic pathway for many sulfonamides in humans and animals. scispace.com By studying this compound, researchers can understand the rate and extent of this acetylation process, how it varies between individuals (e.g., "fast" versus "slow" acetylators), and how this metabolic step affects the parent drug's efficacy and clearance from the body. nih.govresearchgate.net This makes it a key molecule for investigating the structure-activity relationship of acetylated sulfonamides and the general principles of drug metabolism. scispace.com

Role in Pharmacokinetic Profiling and Drug Metabolism Studies

As a principal metabolite of sulfaphenazole, this compound is crucial for the pharmacokinetic profiling of its parent drug. ncats.io Pharmacokinetic studies in humans show that after an oral dose of sulfaphenazole, only a very small fraction (less than 1%) is excreted as this compound, with the majority being metabolized into other forms like N2-glucuronide. nih.gov The precise measurement of this metabolite in plasma and urine helps to build a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of sulfaphenazole. nih.govresearchgate.net

Furthermore, the parent compound, sulfaphenazole, is a well-known and potent inhibitor of cytochrome P450 2C9 (CYP2C9), an important enzyme in the metabolism of many drugs. ontosight.ai While this compound itself has been identified as an inhibitor of CYP2C9 and CYP2C19, its primary role in research has been as a biomarker for sulfaphenazole metabolism rather than as a direct enzymatic inhibitor in experimental models. ontosight.ai

Data Tables

Table 1: Human Pharmacokinetic Parameters of Sulfaphenazole and its Metabolites

| Parameter | Value | Reference |

| Parent Drug (Sulfaphenazole) | ||

| Oral Dose | 439 mg | nih.gov |

| % Excreted Unchanged in Urine | 0% | nih.gov |

| Metabolites in Urine | ||

| % Excreted as this compound | < 1% | nih.gov |

| % Excreted as N2-Glucuronide (Slow Acetylator) | 49.4% | nih.gov |

| % Excreted as N2-Glucuronide (Fast Acetylator) | 84.8% | nih.gov |

Exploration of Modulatory Effects on Endogenous Physiological Pathways (e.g., vascular effects related to CYP inhibition by the parent compound)

The primary metabolite of sulfaphenazole, this compound, is understood within the context of the significant physiological effects modulated by its parent compound. The parent, sulfaphenazole, is a potent and highly selective inhibitor of Cytochrome P450 2C9 (CYP2C9), an enzyme with a critical and dual role in regulating vascular tone and function. nih.govscbt.com The modulatory effects on these pathways are therefore primarily initiated by sulfaphenazole, and the metabolic conversion to this compound is a key step in the eventual cessation of this activity.

The CYP2C9 enzyme is a major contributor to drug metabolism in the liver and is also expressed in the vascular endothelium. nih.gov In this tissue, it metabolizes endogenous compounds like arachidonic acid to produce signaling molecules, including epoxyeicosatrienoic acids (EETs). nih.gov These EETs function as endothelium-derived hyperpolarizing factors (EDHFs), promoting the hyperpolarization and relaxation of vascular smooth muscle cells, which leads to vasodilation. nih.gov

However, under certain pathological conditions, such as coronary artery disease, the CYP2C9 enzyme can become "uncoupled." In this state, instead of producing vasodilatory EETs, it generates reactive oxygen species (ROS), such as superoxide (B77818) radicals. ROS rapidly scavenge nitric oxide (NO), a primary vasodilator, thereby reducing its bioavailability and leading to endothelial dysfunction and vasoconstriction.

The potent inhibition of CYP2C9 by the parent compound, sulfaphenazole, can thus have paradoxical effects depending on the underlying physiological state:

In patients with coronary artery disease, where ROS production by CYP2C9 is a key pathological factor, inhibition by sulfaphenazole has been shown to enhance endothelium-dependent, NO-mediated vasodilation. By blocking the source of ROS, sulfaphenazole increases the bioavailability of NO, leading to improved vascular function.

Conversely, in healthy individuals where the vasodilatory EET pathway is dominant, inhibition by sulfaphenazole can reduce flow-mediated dilation. This occurs because the blockade of CYP2C9 diminishes the production of beneficial EETs. nih.gov

While this compound is a known metabolite, specific data quantifying its inhibitory potency (e.g., IC50 or Ki values) against CYP2C9 or its direct effects on vascular pathways are not extensively detailed in the available scientific literature. The metabolic process of acetylation from the potent parent compound to this compound is generally considered a deactivation step. This conversion would terminate the profound modulatory effects that sulfaphenazole exerts on the vascular CYP2C9-NO and CYP2C9-EET pathways.

To contextualize the potent activity of the parent compound, the following table details the inhibitory concentration (IC50) values for sulfaphenazole and other compounds against CYP2C9.

Table 1: Inhibitory Potency (IC50) of Various Compounds against CYP2C9

| Compound | Substrate Used in Assay | IC50 (μM) | System |

|---|---|---|---|

| Sulfaphenazole | Valsartan | 0.95 | Recombinant CYP2C9 |

| Sulfaphenazole | Diclofenac | 0.04 | Human Hepatocytes |

| Sulfaphenazole | Naproxen | 41 | Recombinant CYP2C9 |

| Sulfamethoxazole | Glimepiride | 400 | Human Liver Microsomes jptcp.com |

| Capsaicin | Not Specified | > Curcumin | Recombinant CYP2C9 archivepp.com |

| Curcumin | Not Specified | > Piperine | Recombinant CYP2C9 archivepp.com |

| Piperine | Not Specified | Weak Inhibition | Recombinant CYP2C9 archivepp.com |

This table illustrates the high potency of the parent compound, sulfaphenazole, which varies depending on the experimental system and substrate used. Data for this compound is not available in the cited literature.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sulfaphenazole |

| Arachidonic Acid |

| Nitric Oxide |

| Valsartan |

| Diclofenac |

| Naproxen |

| Sulfamethoxazole |

| Glimepiride |

| Capsaicin |

| Curcumin |

Analytical Methodologies in Research

Advanced Chromatographic Techniques for Compound and Metabolite Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the quantitative analysis of N4-acetylsulfaphenazole and its parent compound in various biological samples.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods for Biological Samples (e.g., plasma, urine)

The quantitative determination of this compound in human plasma and urine is effectively achieved through optimized HPLC methods. nih.govresearchgate.net Research has demonstrated the utility of direct high-pressure liquid chromatographic analysis for these biological fluids. nih.gov In one established method, after oral administration of sulfaphenazole (B1682705), less than 1% is excreted as this compound in the urine, highlighting the need for sensitive analytical techniques. nih.govresearchgate.net

HPLC systems for analyzing this compound typically employ a reverse-phase mechanism. nih.gov While specific column and mobile phase compositions can be tailored to the analytical needs, the principle involves separating the compound from other matrix components based on its polarity. fujifilm.com For instance, a common approach involves direct injection of biological samples, such as serum, onto a specialized HPLC column designed to handle proteins and other macromolecules. fujifilm.com This minimizes sample preparation time and potential for analyte loss. fujifilm.com The use of an isocratic elution, where the mobile phase composition remains constant throughout the run, can overcome baseline drift issues sometimes associated with gradient methods. nih.gov Detection is often performed using UV spectrophotometry, leveraging the chromophoric nature of the molecule. fujifilm.com

Interactive Data Table: HPLC Method Parameters for this compound Analysis

| Parameter | Example Specification | Purpose |

| Column | Wakopak® Wakosil® GP-N6 (4.6 mm x 150 mm) | Enables direct injection of biological samples and separation based on reverse-phase principles. |

| Mobile Phase | Acetonitrile/0.2 M Na2HPO4 (pH 6.0) = 2/98 (v/v) | The solvent system that carries the sample through the column. The specific ratio and pH are optimized for separation. |

| Flow Rate | 0.5 mL/min | Controls the speed at which the mobile phase and sample pass through the column, influencing resolution and analysis time. |

| Detection | UV at 284 nm | Measures the absorbance of the eluting compound, allowing for quantification. |

| Injection Volume | 5 µL | The amount of the biological sample introduced into the HPLC system. |

Spectroscopic and Spectrometric Approaches for Structural Characterization and Identification

A combination of spectroscopic and spectrometric techniques is indispensable for the definitive structural elucidation of this compound and the identification of its metabolites.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. 13C NMR spectra provide detailed information about the carbon framework of the molecule, helping to verify the position of the acetyl group on the N4 nitrogen. nih.gov This technique is crucial for distinguishing between potential isomers and confirming the identity of synthesized reference standards.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive technique for identifying and quantifying metabolites in complex biological matrices. uclouvain.besilantes.com Untargeted metabolomics using LC-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) allows for the detection of a wide range of metabolites, including those of sulfaphenazole. lbl.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting product ions, which provides a structural fingerprint of the molecule. silantes.com This is particularly valuable for identifying unknown metabolites and confirming the presence of this compound in biological samples. silantes.comlbl.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. spectroscopyonline.com The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For this compound, key absorptions would include those for the N-H and C=O groups of the acetyl moiety, the S=O stretches of the sulfonamide group, and vibrations associated with the aromatic rings. This technique serves as a valuable quality control tool to confirm the identity and purity of the compound.

Bioanalytical Assay Development for Enzyme Activity and Inhibition Measurements

Understanding the interaction of this compound with metabolic enzymes is crucial for comprehending its pharmacokinetic profile and potential for drug-drug interactions. Bioanalytical assays are developed to measure the activity of enzymes involved in its formation and to assess its inhibitory potential against various enzymes. nih.gov These assays often rely on monitoring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. nih.govmdpi.com The principle behind these enzyme inhibition-based assays is the detection of changes in enzyme activity, which are proportional to the concentration of the inhibitory substance. mdpi.com A standard operating protocol for such assays involves careful selection of the catalytic reaction, optimal conditions, and appropriate concentrations of the enzyme, substrate, and potential inhibitor. nih.gov For instance, a coupled enzyme system can be used where the product of one reaction is the substrate for another, leading to a detectable signal, such as a change in fluorescence or absorbance. mdpi.combioassaysys.com The results from these assays, often expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%), provide quantitative data on the inhibitory potency of this compound. mdpi.com

Lack of Sufficient Data for this compound in Acetylator Phenotype Screening

Despite a comprehensive search of scientific literature, there is insufficient available data to construct an article focused solely on the use of this compound for acetylator phenotype screening in research populations.

While the N-acetyltransferase (NAT) enzyme system and its role in drug metabolism is a well-documented area of pharmacogenetics, the specific compound this compound does not appear to be a commonly utilized or well-studied probe for determining acetylator status.

Research on acetylator phenotype screening predominantly focuses on other compounds, most notably sulfamethazine (B1682506) (also known as sulfadimidine) and the anti-tuberculosis drug isoniazid. These substances have been extensively validated and are supported by a large body of literature detailing their use in various analytical methodologies to differentiate between fast, intermediate, and slow acetylator phenotypes.

Therefore, due to the strict constraint to focus exclusively on this compound and the absence of substantive research data on this specific application, the generation of a scientifically accurate and informative article as outlined is not possible at this time. Further research would be required to establish this compound as a reliable probe for acetylator phenotype screening before a comprehensive article on its use could be written.

Advanced Research Topics and Future Directions

Integration of Systems Biology and Omics Technologies in N4-Acetylsulfaphenazole Research

Systems biology offers a holistic framework to understand the complex interactions of this compound within a biological system, moving beyond single-target analyses. drugtargetreview.com By integrating various "omics" technologies, researchers can build comprehensive models of the drug's effects. frontiersin.org These approaches can generate large datasets that, with the help of computational tools, provide a detailed molecular picture of a drug's impact. frontiersin.orghumanspecificresearch.org

Genomics, for instance, is crucial for studying the pharmacogenomics of sulfaphenazole (B1682705) metabolism. nih.govmdpi.com Genetic variations (polymorphisms) in enzymes like N-acetyltransferases (NATs) can lead to significant inter-individual differences in the rate and extent of this compound formation. researchgate.net Similarly, variations in cytochrome P450 genes, such as CYP2C9, which sulfaphenazole potently inhibits, are critical for understanding drug-drug interactions and metabolic clearance. nih.govcaymanchem.com

Proteomics and metabolomics enable the quantification of proteins (e.g., metabolic enzymes) and metabolites, respectively, providing a dynamic view of the cellular response to this compound. drugtargetreview.com Mass spectrometry is a key technology for these high-throughput measurements. drugtargetreview.com Such studies can help identify not only the pathways involved in its formation and further metabolism but also any off-target effects or unexpected biological activities. drugtargetreview.comnih.gov For example, metabolomic analysis of individuals with varying acetylator phenotypes could reveal novel downstream metabolic consequences of this compound accumulation. researchgate.net

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Application in this compound Research | Potential Insights |

|---|---|---|

| Genomics | Identifying polymorphisms in genes like N-acetyltransferases (NATs) and CYP450s. mayocliniclabs.com | Understanding inter-individual variability in the formation and clearance of this compound; predicting potential for drug interactions. nih.govmdpi.com |

| Transcriptomics | Analyzing changes in gene expression (RNA transcripts) in response to this compound exposure. humanspecificresearch.org | Revealing cellular pathways modulated by the compound, including potential inflammatory or stress responses. nih.gov |

| Proteomics | Quantifying changes in protein levels, particularly metabolic enzymes and drug transporters. humanspecificresearch.org | Assessing the impact on enzyme function and identifying protein targets beyond the primary metabolic pathway. drugtargetreview.com |

| Metabolomics | Profiling the full spectrum of metabolites following administration of sulfaphenazole. humanspecificresearch.org | Discovering novel downstream metabolites of this compound and understanding its impact on endogenous metabolic networks. drugtargetreview.com |

Computational Drug Discovery and Rational Design of Novel this compound Derivatives

Computational drug design has become a cornerstone of modern pharmaceutical research, offering efficient and cost-effective methods to discover and optimize new therapeutic agents. nih.gov These approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can be powerfully applied to the study of this compound and the rational design of new derivatives. frontiersin.orgcellmolbiol.org

Given that this compound is a derivative of sulfaphenazole, a well-known selective inhibitor of the CYP2C9 enzyme, computational tools can be used to explore its own interaction with this and other enzymes. caymanchem.commedchemexpress.comscbt.com Molecular docking studies can predict how the acetyl group on this compound alters the binding affinity and orientation within the active site of CYP2C9 compared to the parent compound. acs.org This could clarify whether this compound contributes to or antagonizes the inhibitory effects of sulfaphenazole.

Furthermore, these computational methods are invaluable for designing novel derivatives. By modifying the core structure of this compound in silico, researchers can predict how changes will affect properties like target affinity, selectivity, and metabolic stability. frontiersin.orgscielo.org.mx For example, QSAR models could be developed to correlate specific structural features of new sulfonamide derivatives with their inhibitory potency against CYP2C9 or their antibacterial activity. nih.gov This rational design approach accelerates the identification of promising lead compounds for synthesis and experimental testing, bypassing some of the trial-and-error of traditional methods. frontiersin.org

Table 2: Computational Tools for Designing this compound Derivatives

| Computational Tool/Method | Function in Drug Design | Specific Application for this compound Derivatives |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. cellmolbiol.org | To model the interaction of this compound and its novel derivatives with the active site of enzymes like CYP2C9. acs.org |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates variations in the chemical structure of compounds with their biological activity. nih.gov | To build models that predict the antibacterial potency or enzyme inhibitory activity of new derivatives based on their physicochemical properties. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of a ligand-protein complex. cellmolbiol.org | To evaluate the stability of the binding of novel derivatives to their target and understand the dynamic nature of the interaction. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. scielo.org.mx | To search for existing compounds with a similar scaffold to this compound that may possess desired biological activity. |

Translational Research: Bridging Preclinical Findings to Clinical Investigation Paradigms

Translational research is the process of moving discoveries from the laboratory and preclinical studies into clinical applications to improve human health. acmedsci.ac.ukdiaglobal.org This involves a bidirectional flow of information, where clinical observations can also inform preclinical research. acmedsci.ac.uk For this compound, a key challenge and opportunity lies in translating preclinical findings about its metabolism and activity into a meaningful understanding of its clinical relevance.

The transition from preclinical evidence to first-in-human studies is a critical point in drug development with a high risk of failure. acmedsci.ac.uk Therefore, robust preclinical data is essential. For this compound, this includes detailed characterization in relevant animal models that accurately reflect human metabolism, including acetylation status. nih.gov Studies have shown that the metabolism of sulfonamides can differ significantly between species; for example, some animals may not form N1-glucuronides as humans do. researchgate.net

A crucial aspect of translational research is the use of biomarkers. Preclinical studies can identify potential biomarkers—such as the plasma concentration ratio of this compound to sulfaphenazole—that could be used in clinical trials to stratify patients based on their metabolic phenotype (e.g., fast vs. slow acetylators). researchgate.net This could help in personalizing therapy and understanding variability in drug response. mdpi.com Furthermore, "experimental medicine" studies in small groups of patients can be designed to test specific hypotheses generated from preclinical work, such as the effect of this compound on CYP2C9 activity in vivo. acmedsci.ac.uknih.gov

Emerging Research Areas in Sulfonamide and N4-Acetylated Compound Science

The broader field of sulfonamide and N-acetylated compound research continues to evolve, opening new avenues for investigation that are relevant to this compound.

One significant area is the environmental fate and ecotoxicology of sulfonamides and their metabolites. Acetylated metabolites of sulfonamides are frequently detected in the environment, sometimes at higher concentrations than the parent drugs. researchgate.net Research into the photodegradation of sulfonamides and their N4-acetylated metabolites reveals that they can break down into various photoproducts, with stability and degradation pathways influenced by environmental factors like pH. researchgate.net Understanding the persistence and transformation of this compound in the environment is an emerging area of concern and research.

Another frontier is the exploration of novel biological activities. While known for their antibacterial properties, some sulfonamides and their derivatives are being investigated for other therapeutic uses. thieme-connect.com For instance, sulfaphenazole itself has been shown to have cardioprotective effects against ischemia-reperfusion injury, partly by reducing reactive oxygen species. nih.govmedchemexpress.com It is plausible that this compound or its derivatives could possess unique pharmacological properties distinct from antibacterial action, warranting broader screening for activities against different biological targets.

Additionally, the role of N-acetylation in modulating protein binding and renal clearance is a key research topic. Studies on other N4-acetylated sulfonamides have shown that acetylation can increase protein binding while also leading to higher renal clearance compared to the parent compounds. nih.gov A detailed investigation into these properties for this compound would provide a more complete pharmacokinetic profile.

Table 3: Emerging Research Areas for Sulfonamides and N4-Acetylated Compounds

| Research Area | Description | Significance for this compound |

|---|---|---|

| Environmental Fate and Ecotoxicology | Study of the persistence, transformation, and environmental impact of sulfonamides and their metabolites. researchgate.net | Assessing the environmental risk posed by this compound and its degradation products. researchgate.net |

| Novel Therapeutic Applications | Investigating sulfonamide derivatives for non-antibacterial activities, such as anticancer, anti-inflammatory, or cardioprotective effects. thieme-connect.comnih.gov | Screening this compound for unforeseen biological activities that could lead to new therapeutic uses. |

| Pharmacokinetics of Acetylated Metabolites | Detailed characterization of how N-acetylation affects drug absorption, distribution, protein binding, and excretion. nih.gov | To fully understand its contribution to the overall disposition and potential for accumulation of sulfaphenazole. |

| Metabolite-Mediated Drug Interactions | Investigating whether metabolites contribute significantly to drug-drug interactions, for example, by inhibiting metabolic enzymes. | Determining if this compound has a clinically relevant inhibitory effect on enzymes like CYP2C9 or CYP2C19. ontosight.ai |

Methodological Innovations and Technological Advancements Driving Future Research Endeavors

Future research on this compound will be propelled by continuous innovation in analytical and computational technologies. Advances in high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) are enabling more sensitive and specific detection of drug metabolites in complex biological matrices like plasma and urine. researchgate.net These methods are crucial for accurately quantifying low levels of this compound and identifying previously unknown downstream metabolites.

In the realm of chemical synthesis, new methods are being developed for the efficient and versatile synthesis of sulfonamides. thieme-connect.com Recent advances include novel catalytic systems and the use of new reagents that allow for the construction of complex sulfonamide structures under mild conditions, which could facilitate the creation of a diverse library of this compound derivatives for screening. acs.org

Computational power and artificial intelligence (AI) are also transforming drug discovery. nih.gov Machine learning algorithms can analyze vast datasets from omics studies to identify complex patterns and predict biological activities, helping to generate new hypotheses for experimental validation. nih.gov The integration of AI with computational chemistry can further refine the design of novel molecules, optimizing for multiple parameters simultaneously (e.g., potency, selectivity, and pharmacokinetic properties). frontiersin.org These technological strides will be instrumental in unlocking the full scientific potential of this compound and its derivatives.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.